molecular formula C8H12N4 B3027725 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1365988-10-8

3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B3027725
CAS No.: 1365988-10-8
M. Wt: 164.21
InChI Key: DWRUILUSIJCSFK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS: 945262-32-8) is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially hydrogenated pyrimidine ring. Its molecular formula is C₈H₁₂N₄, with a molecular weight of 164.21 g/mol . The cyclopropyl substituent at position 3 introduces steric and electronic effects that influence its reactivity and pharmacological properties. This compound is typically stored under dry conditions at 2–8°C and is classified as a Class 8 hazardous material (UN# 3259) due to its corrosive nature (H314 hazard statement) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-4-9-8-11-10-7(6-2-3-6)12(8)5-1/h6H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRUILUSIJCSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164689
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 3-cyclopropyl-1,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-10-8
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 3-cyclopropyl-1,5,6,7-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 3-cyclopropyl-1,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often focus on improving yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via multi-step reactions involving cyclization and functional group transformations. A key method involves a one-pot, three-component reaction:

  • Reactants : 3-amino-1,2,4-triazole, aromatic aldehydes, and malononitrile.

  • Conditions : Catalyzed by acetic acid under reflux in ethanol .

  • Mechanism : The reaction proceeds through Knoevenagel condensation followed by cyclization, forming the triazolo-pyrimidine core.

Example Synthesis

StepReagents/ConditionsProductYield
13-amino-1,2,4-triazole, p-chlorobenzaldehyde, malononitrile, acetic acid, ethanol, reflux5-Amino-7-aryl-7,8-dihydro- triazolo[4,3-a]pyrimidine-6-carbonitrile82–90%

Functionalization Reactions

The compound’s structure allows for regioselective modifications at positions 3 (triazole) and 5/7 (pyrimidine).

Oxidation

The pyrimidine ring’s saturated C5–C8 bonds can undergo oxidation to form carbonyl groups.

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.

  • Product : Introduction of ketone or epoxide groups .

Reduction

The triazole ring’s N–N bond may be reduced under catalytic hydrogenation.

  • Reagents : H₂/Pd-C in ethanol.

  • Product : Partially saturated derivatives with enhanced solubility .

Substitution Reactions

  • Electrophilic Aromatic Substitution (EAS) : The triazole ring undergoes halogenation or nitration at position 3.

    • Example : Chlorination using Cl₂/FeCl₃ yields 3-chloro derivatives .

  • Nucleophilic Substitution : The cyclopropyl group can participate in ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable arylation or alkylation:

  • Suzuki–Miyaura Coupling :

    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

    • Scope : Introduces aryl groups at position 7 of the pyrimidine ring .

Comparative Reactivity of Analogues

CompoundStructureKey Reactivity Differences
5,6,7,8-Tetrahydro- triazolo[4,3-a]pyrazinePyrazine instead of pyrimidineHigher electron deficiency reduces EAS activity .
7-Cyclopropyl-thiazolo[3,2-a]pyrimidin-5-oneThiazole-pyrimidine fusionSulfur atom enhances susceptibility to oxidation.

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis under neutral pH but degrades in strongly acidic/basic conditions.

  • Thermal Stability : Decomposes above 250°C, forming cyclopropane and nitrogen-rich byproducts .

Scientific Research Applications

Synthesis and Production

The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine generally involves the cyclization of cyclopropylamine with triazole precursors under specific conditions. Common solvents include ethanol and dimethyl sulfoxide (DMSO), with methods focusing on optimizing yield and purity for industrial applications.

Medicinal Chemistry

Therapeutic Potential : This compound has been explored for its potential therapeutic applications in treating various diseases. Notably:

  • Anticancer Activity : Derivatives of this compound have shown significant anticancer properties by inhibiting key kinases involved in cancer progression. For example, compounds with similar structural motifs have demonstrated inhibitory effects against Ubiquitin Specific Peptidase 28 (USP28), which is implicated in several malignancies .
  • Neurokinin Receptor Antagonism : Research indicates that certain derivatives act as selective antagonists to the neurokinin-3 receptor (NK-3), suggesting their utility in treating central nervous system disorders .

Antimicrobial and Antiviral Properties : The compound is being investigated for its bioactive potential against various pathogens. Preliminary studies suggest that it may possess antimicrobial and antiviral properties that could be harnessed in developing new therapeutic agents.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of specialty chemicals and new materials .

Case Studies

  • Anticancer Studies : A series of experiments demonstrated that derivatives of triazolo-pyrimidines exhibited potent inhibitory effects against specific cancer-related proteins. These studies reported IC₅₀ values in the low micromolar range for certain compounds derived from this class.
  • Neurokinin Receptor Research : Investigations into the antagonistic effects on NK-3 receptors have shown promise for treating conditions such as anxiety and depression. The specificity of these compounds allows for targeted therapeutic strategies without significant off-target effects .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine with related triazolopyrimidine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Substituents
3-Cyclopropyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrimidine 945262-32-8 C₈H₁₂N₄ 164.21 382.2 Limited aqueous Cyclopropyl at C3
3-Methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine 886886-04-0 C₆H₁₀N₄ 138.17 No data Moderate in DMSO Methyl at C3
3-Pyridin-4-yl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrimidine 157871-55-1 C₁₀H₁₁N₅ 201.23 No data Polar solvents Pyridin-4-yl at C3
7-p-Tolyl-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Not provided C₁₄H₁₂N₆ 264.29 No data Organic solvents p-Tolyl at C7

Key Observations :

  • Pyridinyl-substituted analogs (e.g., CAS 157871-55-1) exhibit higher molecular weights and polarity, favoring interactions with polar biological targets .

Key Observations :

  • Solvent-free methods (e.g., for compound 10 in ) achieve higher yields (93%) but require harsh conditions.
  • MCRs (e.g., using aminotriazole, benzaldehyde, and ethyl acetoacetate) are favored for their step economy and scalability .

Key Observations :

  • Hydrophilic modifications (e.g., hydroxyl groups in ZM241385 derivatives) enhance receptor affinity and selectivity .
  • The cyclopropyl group’s role in biological activity remains underexplored but may confer metabolic stability due to its rigid structure .

Biological Activity

3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS No. 945262-32-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₈H₁₂N₄
  • Molecular Weight : 164.21 g/mol
  • Structural Characteristics : The compound features a triazole-pyrimidine fused ring system which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit various kinases involved in cancer progression. Specifically, triazolo derivatives have been associated with the inhibition of c-Met protein kinase, which is pivotal in tumor growth and metastasis .

Case Study:
A series of experiments demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibited potent inhibitory effects against Ubiquitin Specific Peptidase 28 (USP28), a target implicated in several malignancies. These compounds showed IC₅₀ values in the low micromolar range, indicating strong potential for therapeutic development against cancer .

Neuropharmacological Effects

Compounds similar to this compound have also been explored for their neuropharmacological effects. Some studies suggest that these compounds may act as GABA_A receptor modulators or exhibit neuroprotective properties. This activity is particularly relevant for developing treatments for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound's structure allows it to interact with various kinases involved in cell signaling pathways.
  • Receptor Modulation : It may modulate neurotransmitter receptors such as GABA_A and others involved in neuronal signaling.
  • Antioxidant Activity : Some derivatives have shown potential antioxidant properties that could contribute to their protective effects against cellular damage.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on optimizing yield and purity while exploring variations in substituents to enhance biological activity.

Synthesis MethodYield (%)Key Features
Cyclization Reaction60-80%Utilizes hydrazines and carbonyl compounds
Substitution Reactions50-70%Focus on modifying the cyclopropyl group

Research Findings

Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of this compound and its derivatives. Studies have reported that minor modifications in the chemical structure can lead to significant changes in biological activity and selectivity towards specific targets .

Q & A

Q. What are the primary synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyrimidine derivatives like 3-cyclopropyl-5,6,7,8-tetrahydro analogs?

The synthesis typically follows two routes:

  • Route 1 : Starting from hydrazinopyrimidine derivatives, which undergo cyclization with reagents like triethyl orthoformate or aldehydes to form the triazole ring.
  • Route 2 : Using 3-amino[1,2,4]triazole derivatives, which react with cyclic ketones or enol ethers to construct the pyrimidine-tetrahydrotriazole scaffold. Key intermediates and conditions (e.g., solvent, temperature) are summarized in Tables 23 and 24 of relevant studies .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of 3-cyclopropyl-tetrahydrotriazolopyrimidine derivatives?

  • 1H/13C NMR : The cyclopropyl group appears as a multiplet (δ 0.5–2.5 ppm), while the tetrahydrotriazole protons show distinct splitting patterns (e.g., δ 3.0–4.5 ppm for CH2 groups).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for a derivative in ) and fragmentation patterns validate the molecular formula.
  • X-ray Crystallography : Crystallographic data (e.g., CCDC codes in ) provide definitive structural confirmation .

Q. What are common functionalization strategies for the pyrimidine ring in this compound class?

Substitution at C-6 is favored due to electronic effects. For example:

  • Chlorosulfonation : Reacting with chlorosulfonic acid introduces sulfonyl groups at C-6 .
  • Electrophilic aromatic substitution : Halogenation or nitration targets the electron-rich pyrimidine ring.

Advanced Research Questions

Q. How can regioselectivity in substitution reactions of triazolopyrimidines be controlled experimentally?

  • Substrate design : Electron-donating groups (e.g., cyclopropyl) direct electrophiles to specific positions.
  • Catalysis : Iodine-mediated oxidative coupling () enhances selectivity for triazole-pyrimidine bond formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields (e.g., 74% in 1,4-dioxane with I2 catalysis) .

Q. What methodologies optimize reaction yields in multi-step syntheses of tetrahydrotriazolopyrimidines?

  • Stepwise purification : Isolate intermediates (e.g., hydrazinopyrimidines) via column chromatography to avoid side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
  • Catalyst screening : Testing iodine (I2), NIS, or TBAI (as in ) identifies optimal conditions for cyclization steps .

Q. How can computational chemistry predict the reactivity of 3-cyclopropyl-tetrahydrotriazolopyrimidine derivatives?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Docking studies : Predict binding affinity for biological targets (e.g., enzyme inhibitors) by simulating interactions with active sites .

Q. What strategies enable the use of this compound as a synthon for polycyclic heterocycles?

  • N,N-binucleophilic reactivity : React with α-bromoketones or 3-chloropropanoyl chloride to form fused rings (e.g., imidazotriazolopyrimidines) .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C-3 or C-6 for diversification .

Contradictions and Data Gaps

Q. Why do some studies report conflicting regioselectivity in triazolopyrimidine functionalization?

Discrepancies arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., CF3) alter ring electron density, redirecting electrophiles.
  • Reagent choice : Chlorosulfonic acid targets C-6, while HNO3/H2SO4 nitrates C-5 in certain analogs .

Q. How reliable are current synthetic protocols for scaling up tetrahydrotriazolopyrimidine derivatives?

  • Lab-scale limitations : Multi-step procedures (e.g., ) often require optimization for industrial reactors.
  • Purification challenges : Crystallization from ethanol (as in ) may not scale efficiently; alternative methods (e.g., continuous flow) are under investigation .

Methodological Recommendations

Q. What analytical techniques resolve structural ambiguities in partially hydrogenated triazolopyrimidines?

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for saturated rings.
  • X-ray crystallography : Resolves stereochemistry in tetrahydro derivatives (e.g., CCDC 1876881 in ) .
  • HRMS : Confirms molecular formulas with <2 ppm error .

Q. How can researchers validate the biological activity of these compounds while minimizing off-target effects?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., cyclopropyl vs. methyl) and test against target enzymes (e.g., CB2 cannabinoid receptors in ).
  • Selectivity assays : Use kinase profiling panels to identify non-specific interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

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